molecular formula C20H20N2O6 B2985973 3-(2-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 1798640-09-1

3-(2-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2985973
CAS No.: 1798640-09-1
M. Wt: 384.388
InChI Key: FVQRQXWWFQPRKM-UHFFFAOYSA-N
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Description

The compound 3-(2-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a heterocyclic organic molecule featuring a benzo[d]oxazol-2(3H)-one core linked via a 2-oxoethyl chain to a piperidinyl ring substituted with a 6-methyl-2-oxo-2H-pyran-4-yloxy group. This structure integrates multiple pharmacophoric elements, including a benzoxazolone moiety (known for its bioisosteric properties and metabolic stability) and a pyran-derived substituent, which may influence solubility and target binding .

Properties

IUPAC Name

3-[2-[4-(2-methyl-6-oxopyran-4-yl)oxypiperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O6/c1-13-10-15(11-19(24)26-13)27-14-6-8-21(9-7-14)18(23)12-22-16-4-2-3-5-17(16)28-20(22)25/h2-5,10-11,14H,6-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVQRQXWWFQPRKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]oxazol-2(3H)-one core, followed by the introduction of the piperidine ring and the 6-methyl-2-oxo-2H-pyran-4-yl moiety. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(2-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with other heterocyclic derivatives, enabling comparisons based on molecular architecture, substituent effects, and inferred pharmacological properties. Below is a detailed analysis against two analogs from the literature:

Structural Comparison

Compound Name Core Structure Key Substituents Molecular Features
3-(2-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one Benzo[d]oxazol-2(3H)-one 2-oxoethyl linker, 4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl Pyran ring enhances polarity; ketone groups may improve metabolic stability .
3-(4-(Benzo[d]oxazol-2-yl)-1-methylpiperidin-4-yl)benzo[d]oxazol-2(3H)-one (Compound 18) Dual benzo[d]oxazol-2(3H)-one units 1-methylpiperidin-4-yl bridge Symmetric structure with dual benzoxazolone moieties; methyl-piperidine may increase lipophilicity .
4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-[2-(2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)ethyl]-piperidinium nitrate Benzisoxazole Fluorine substituent, pyrido-pyrimidinone, nitrate counterion Fluorine enhances electronegativity; pyrido-pyrimidinone suggests kinase-targeting potential .

Pharmacological Inferences

Target Selectivity: The pyran-4-yloxy group in the target compound may favor interactions with polar binding pockets (e.g., serine proteases), whereas the dual benzoxazolone in Compound 18 could enhance affinity for GABA receptors due to planar aromatic systems . The benzisoxazole analog () with a fluorine atom and pyrido-pyrimidinone is structurally reminiscent of atypical antipsychotics (e.g., risperidone derivatives), implying dopamine or serotonin receptor modulation .

The nitrate counterion in ’s compound may enhance crystallinity but reduce membrane permeability .

Metabolic Stability :

  • The 2-oxoethyl linker and benzoxazolone core in the target compound are less prone to oxidative metabolism compared to the benzisoxazole’s labile N–O bond in ’s analog .

Biological Activity

3-(2-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a complex organic compound with potential pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • A benzo[d]oxazole moiety, known for its biological activity.
  • A piperidine ring which contributes to its pharmacological properties.
  • A 6-methyl-2-oxo-2H-pyran group, which may enhance its activity against various biological targets.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC₁₉H₂₃N₃O₄
Molecular Weight353.41 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with benzo[d]oxazole structures exhibited significant cytotoxic effects against various cancer cell lines, including:

  • HeLa Cells : Demonstrated IC50 values in the micromolar range.
  • MCF7 Cells : Indicated potential for selective cytotoxicity.

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analyses.

Antimicrobial Activity

Compounds containing the oxazole moiety have shown promising antimicrobial properties. Research indicates that derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics like ampicillin in certain assays.

Neuroprotective Effects

Preliminary investigations into the neuroprotective properties of related compounds suggest potential benefits in treating neurodegenerative diseases. The piperidine component may play a crucial role in modulating neurotransmitter levels, thus offering protective effects against neuronal damage.

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of benzo[d]oxazole derivatives for their anticancer activity. The results indicated that compounds with structural similarities to our target compound exhibited significant growth inhibition in cancer cell lines, suggesting a promising lead for further development .

Study 2: Antimicrobial Properties

In another research effort, derivatives were tested against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) significantly lower than those for conventional antibiotics, indicating strong antimicrobial potential .

Study 3: Neuroprotection

A study focusing on neuroprotective agents found that compounds similar to this compound could reduce oxidative stress markers in neuronal cells, suggesting a mechanism for neuroprotection .

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